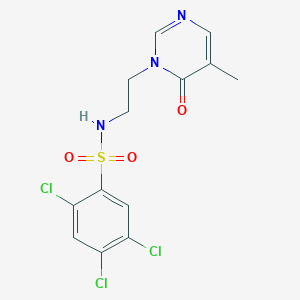![molecular formula C23H18N4O4 B2766086 2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide CAS No. 898420-29-6](/img/structure/B2766086.png)
2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinones are a class of organic compounds with a quinazoline core structure. They are characterized by a two-ring system consisting of a benzene ring fused to a nitrogen-containing pyrimidine ring . The compound you’re asking about seems to be a derivative of quinazolinone, with additional functional groups attached to the core structure.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be quite complex due to the presence of multiple functional groups. These compounds often exhibit interesting chemical properties due to the presence of the nitrogen atom in the ring structure .Chemical Reactions Analysis
Quinazolinone derivatives can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reduction . The 2-methyl group in substituted quinazolinones is reactive and can undergo condensation with aldehydes to give corresponding 2-styryl derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives depend on their exact structure. For example, the compound Methyl 2-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate has a molecular weight of 294.305 Da, a density of 1.2±0.1 g/cm3, and a boiling point of 465.4±47.0 °C at 760 mmHg .科学的研究の応用
Synthesis and Chemical Properties
A study by Romero et al. (2013) presents a simple one-pot procedure for the synthesis of 2-(het)arylquinazolin-4(3H)-ones starting from readily available 2-nitrobenzamides, using sodium dithionite as the reducing agent. This method simplifies the preparation of quinazolinone derivatives, potentially including compounds like 2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide (Romero, Salazar, & López, 2013).
Another approach by Wang et al. (2013) describes the iron-catalyzed one-pot formation of 2,3-diarylquinazolinones from 2-nitrobenzamides and alcohols, offering a novel synthesis pathway that avoids external oxidants or reductants (Wang, Cao, Xiao, Liu, & Deng, 2013).
Applications in Material Science and Chemistry
- Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands, showcasing their applications in spectroscopy, electrochemistry, and as antimicrobial agents. This research highlights the versatile applications of quinazoline derivatives in creating complex materials with specific functional properties (Chai, Zhang, Tang, Zhang, & Zhang, 2017).
Analytical and Biochemical Studies
- Research by Harvey (2000) on the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus provides insights into the analytical applications of quinazoline derivatives. This study might indicate the potential utility of this compound in analytical chemistry, particularly in mass spectrometry analyses (Harvey, 2000).
Environmental and Green Chemistry
- Safaei et al. (2013) introduced a glycerol-based ionic liquid with a boron core as a highly efficient and reusable medium for synthesizing quinazolinones, highlighting the environmental benefits of using green chemistry principles in the synthesis of complex organic molecules like this compound (Safaei, Shekouhy, Shafiee, & Davoodi, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-14-18(10-6-12-21(14)27(30)31)22(28)25-16-7-5-8-17(13-16)26-15(2)24-20-11-4-3-9-19(20)23(26)29/h3-13H,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWGLHBPNBDITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate](/img/structure/B2766003.png)




![2-{[1-(2-Hydroxycyclohexyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2766010.png)


![5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2766017.png)
![4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2766019.png)
![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2766024.png)
![1-[4-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2766025.png)